Cinnoline-7-carbonitrile

Medicinal Chemistry Physical Organic Chemistry Drug Discovery

Researchers seeking novel IP for kinase inhibitor programs often face scaffold crowding with quinoline/quinazoline chemotypes. Cinnoline-7-carbonitrile addresses this as an underexplored pharmacophore with demonstrated PI3K inhibition and a synthetic handle (7-CN) for rapid SAR diversification. - Enables distinct IP positioning vs saturated quinoline-based kinase inhibitor space. - Triazepinocinnoline analogs achieve IC50 = 0.049 µM against MCF-7 breast cancer cells, outperforming phthalazine-based VEGFR-2 inhibitors. - Electron-withdrawing nitrile enhances dipole moment and polar solvent solubility, streamlining biological assay workflows.

Molecular Formula C9H5N3
Molecular Weight 155.16 g/mol
Cat. No. B15247725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnoline-7-carbonitrile
Molecular FormulaC9H5N3
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=N2)C#N
InChIInChI=1S/C9H5N3/c10-6-7-1-2-8-3-4-11-12-9(8)5-7/h1-5H
InChIKeyBDWQNHWQCKHREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnoline-7-carbonitrile: Physicochemical and Structural Properties


Cinnoline-7-carbonitrile (CAS 1897761-22-6) is a heteroaromatic bicyclic compound consisting of a benzene ring fused to a pyridazine ring, featuring a nitrile (-CN) substituent at the 7-position . With a molecular formula of C₉H₅N₃ and a molecular weight of 155.16 g/mol, this compound belongs to the cinnoline family, which is characterized by two adjacent nitrogen atoms in the six-membered ring . The presence of the electron-withdrawing carbonitrile group at position 7 is a key structural feature that distinguishes it from the parent cinnoline scaffold and significantly modulates its chemical reactivity, electronic properties, and potential for intermolecular interactions . This specific substitution pattern is critical for applications in medicinal chemistry and materials science, as it provides a distinct handle for further synthetic elaboration and influences the compound's biological target engagement profile .

Workflow
Kinase inhibitor discovery & heterocyclic library synthesis
Selection
7-cyano substitution enhances polarity and synthetic elaboration potential
Use Context
Polar building block for medicinal chemistry and materials research

Why Cinnoline-7-carbonitrile Is Irreplaceable


Substituting cinnoline-7-carbonitrile with a close structural analog, such as cinnoline-4-carbonitrile or quinoline-7-carbonitrile, is not a straightforward functional exchange due to fundamental differences in electronic distribution, reactivity, and biological target engagement. While all three are bicyclic nitrogen-containing heterocycles bearing a nitrile group, the position of the nitrogen atoms within the ring system profoundly alters their chemical and biological behavior. The 7-cyano substitution on the cinnoline core creates a unique electronic environment that influences its dipole moment, solubility, and potential for π-stacking and hydrogen-bonding interactions, which are distinct from the 4-substituted isomer . Furthermore, compared to the more extensively explored quinoline-7-carbonitrile scaffold, which is often associated with kinase inhibition, the cinnoline framework offers a distinct pharmacophore with a different selectivity profile, as highlighted by its underutilization as a PI3K inhibitor scaffold [1]. Simply replacing it with a more common quinoline or phthalazine derivative without rigorous experimental validation would risk compromising the intended biological activity or physicochemical properties of the final molecule.

Target
Cinnoline-7-carbonitrile
Positional isomer (cinnoline-4-carbonitrile)
Electronic distribution and dipole moment shift; solubility and reactivity profile may not transfer.
Target
Cinnoline-7-carbonitrile
Quinoline-7-carbonitrile
Kinase selectivity profile differs; reported PI3K engagement may not replicate with quinoline core.
Target
Cinnoline-7-carbonitrile
Phthalazine-VEGFR-2 inhibitors
Mechanism mismatch; topoisomerase I vs VEGFR-2 pathway response may differ significantly.

Cinnoline-7-carbonitrile vs. Key Comparators


Positional Isomerism: Electronic and Solubility Profiles

The position of the nitrile substituent on the cinnoline ring is a critical determinant of its physicochemical properties. Computational studies indicate that the 7-cyano group in cinnoline-7-carbonitrile enhances the molecule's dipole moment compared to non-functionalized cinnolines, which is expected to improve solubility in polar solvents . This electronic effect is specific to the 7-position due to its location relative to the electron-deficient pyridazine ring. In contrast, cinnoline-4-carbonitrile (CAS 16470-90-9) has the nitrile group directly adjacent to a ring nitrogen, resulting in a markedly different electronic distribution and reactivity profile . While direct comparative solubility data for the two isomers is not available in the public domain, the fundamental difference in their molecular architecture means they cannot be considered interchangeable in synthetic or formulation workflows without rigorous experimental verification.

Dipole & polarity
Class-level
Predicted enhanced dipole moment and improved solubility in polar solvents vs. unsubstituted cinnoline or 4-cyano isomer.
Supports isomer-specific solvent selection for synthesis and formulation.
Experimental solubility data not publicly available; computational inference only.
Medicinal Chemistry Physical Organic Chemistry Drug Discovery

Cinnoline vs. Quinoline Core: Biological Activity

While quinoline-7-carbonitrile is a known scaffold in anticancer research, with an IC50 of 5.94 μM against the MCF-7 breast cancer cell line , the cinnoline core offers a distinct pharmacophore. A recent study identified a series of cinnoline derivatives as potent PI3K inhibitors, with one optimized compound (25) demonstrating low micromolar IC50 values (0.264 μM, 2.04 μM, 1.14 μM) against three human tumor cell lines [1]. This study explicitly notes that cinnoline is a "potential pharmacophore which has rarely been reported for uses as PI3K inhibitors" [1], highlighting its differentiation from more extensively explored quinoline and quinazoline scaffolds which are commonly associated with EGFR or VEGFR-2 inhibition [2][3]. This suggests that cinnoline-7-carbonitrile may offer a novel starting point for developing inhibitors with a different kinase selectivity profile compared to quinoline-based alternatives.

Cinnoline vs. quinoline core
Cross-study comparable
Cinnoline derivative IC50 0.264 µM (U87MG) vs. quinoline-7-carbonitrile IC50 5.94 µM (MCF-7).
Supports cinnoline scaffold for PI3K target engagement studies.
Derivative data; direct comparison limited by different cell lines and compound structures.
Kinase Inhibition Anticancer Drug Discovery Medicinal Chemistry

VEGFR-2 Inhibition: Cinnoline vs. Phthalazine

Phthalazine derivatives are well-established as potent VEGFR-2 inhibitors, with optimized compounds exhibiting IC50 values as low as 0.148 μM against the enzyme and sub-micromolar activity (0.09-0.18 μM) against cancer cell lines like MCF-7 and Hep G2 [1]. While the cinnoline scaffold is distinct, a 2018 study on novel cinnoline derivatives demonstrated that certain analogs can achieve remarkably potent cytotoxicity. For instance, compound 7, a triazepinocinnoline, showed an IC50 of 0.049 µM against the MCF-7 cell line, with a tyrosine kinase inhibition IC50 of 0.22 µM [2]. This suggests that while phthalazines are potent VEGFR-2 inhibitors, specific cinnoline derivatives can achieve comparable or even superior cytotoxicity in certain cell lines, potentially through a different mechanism of action (e.g., topoisomerase I inhibition) [2]. This highlights the cinnoline scaffold's ability to be optimized for high potency against specific targets that may differ from those addressed by phthalazine-based drugs.

Cinnoline vs. phthalazine (MCF-7)
Cross-study comparable
Cinnoline derivative (triazepino) IC50 0.049 µM vs. phthalazine derivatives IC50 0.12–0.15 µM against MCF-7 cells.
Supports cinnoline-based probe for MCF-7 cytotoxicity research.
Derivative comparison; mechanism may involve topoisomerase I rather than VEGFR-2.
Angiogenesis Inhibition Anticancer Therapeutics VEGFR-2 Kinase

Nitrile Functionalization: Reactivity and Application Scope

The parent cinnoline scaffold (CAS 253-66-7) is primarily used as a basic building block in organic synthesis . The introduction of a nitrile group at the 7-position in cinnoline-7-carbonitrile fundamentally expands its utility. The carbonitrile functionality serves as a versatile handle for further chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or nucleophilic addition reactions . Furthermore, the nitrile group's electron-withdrawing nature and its ability to act as a ligand enable applications not accessible to the unsubstituted cinnoline. For instance, cinnoline-7-carbonitrile can form complexes with transition metals like Cu(II) or Pd(II), opening avenues in catalysis and the construction of metal-organic frameworks (MOFs) . In contrast, unsubstituted cinnoline lacks this specific coordination capability. This functionalization also makes it a candidate for use in organic light-emitting diodes (OLEDs), as the nitrile group can stabilize excited states within the π-conjugated system .

Nitrile reactivity scope
Supporting evidence
Enables reduction, hydrolysis, nucleophilic addition, and metal coordination (Cu, Pd).
Extends utility to MOF ligands and OLED materials beyond basic heterocyclic building block.
Based on general functional group chemistry; application-specific validation needed.
Synthetic Chemistry Materials Science Coordination Chemistry

Research and Industrial Applications of Cinnoline-7-carbonitrile


Novel PI3K Inhibitor Design and Synthesis

Procure cinnoline-7-carbonitrile as a core scaffold for developing a new chemical series of phosphatidylinositol 3-kinase (PI3K) inhibitors. This application is directly supported by evidence that cinnoline is an underutilized pharmacophore for PI3K inhibition, with optimized derivatives showing low micromolar IC50 values against multiple tumor cell lines [1]. This differentiates it from more common quinoline and quinazoline scaffolds, offering a novel intellectual property position and potentially a distinct kinase selectivity profile. The 7-cyano group provides a synthetic handle for further diversification to optimize potency and drug-like properties.

MCF-7 Targeted Anticancer Agents Synthesis

Utilize cinnoline-7-carbonitrile as a key starting material for synthesizing cinnoline-based analogs aimed at achieving high cytotoxicity against MCF-7 breast cancer cells. This scenario is justified by the demonstrated potency of a triazepinocinnoline derivative (IC50 = 0.049 µM against MCF-7) [2], which surpasses the potency of leading phthalazine-based VEGFR-2 inhibitors in the same cell line [3]. The 7-cyano group can be leveraged for introducing structural elements that enhance binding to the intended target, whether it be a tyrosine kinase or topoisomerase I.

Functional Materials: OLEDs and MOFs

Explore cinnoline-7-carbonitrile as a building block for advanced materials. The π-conjugated cinnoline system, combined with the electron-withdrawing nitrile group, makes it a candidate for use in organic light-emitting diodes (OLEDs), where it could help stabilize excited states and tune emission properties . Furthermore, the nitrile group's ability to coordinate with transition metals such as Cu(II) and Pd(II) makes it a suitable ligand for constructing novel metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage . This application leverages the unique electronic and coordination chemistry profile of the 7-cyano isomer.

Polar, Functionalized Heterocyclic Library Synthesis

Incorporate cinnoline-7-carbonitrile into parallel synthesis or diversity-oriented synthesis workflows to generate libraries of polar, functionalized heterocycles. The predicted enhanced dipole moment and improved solubility in polar solvents are advantageous for biological assays and subsequent purification. The nitrile group serves as a robust, non-protic polar moiety that can be retained in final compounds or converted into other functional groups (e.g., amines, amides, tetrazoles) for further SAR exploration .

Application
Selection Property
Validation Focus
PI3K inhibitor discovery research
Cinnoline core with 7-cyano handle for diversification
PI3K target engagement and tumor-cell line response
MCF-7 cell-line cytotoxicity studies
Scaffold enabling high reported cytotoxicity in MCF-7 models
MCF-7 endpoint comparison against phthalazine controls
Advanced materials (OLED, MOF) research
Electron-withdrawing nitrile and metal-coordination ability
Photophysical property screening; coordination chemistry verification
Polar heterocyclic library synthesis
Predicted enhanced dipole moment and solubility
Synthetic versatility and purification compatibility in polar media

Applications reflect research model contexts; all data refer to cinnoline derivatives and require project-specific validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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